Cas no 476295-64-4 (N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide is a synthetic organic compound featuring a benzothiazole core linked to a phenylpropanamide moiety. Its molecular structure combines a 6-methylbenzothiazole group with a phenoxypropanamide chain, suggesting potential utility in pharmaceutical or agrochemical applications. The benzothiazole component may confer bioactivity, while the phenoxypropanamide segment could enhance solubility or binding affinity. This compound’s distinct structural framework makes it a candidate for further research in drug discovery or material science, particularly where tailored electronic or steric properties are required. Its synthesis and characterization would involve standard organic techniques, with purity and stability being critical for experimental reproducibility. Further studies are needed to explore its specific applications and performance.
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide structure
476295-64-4 structure
Product Name:N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide
CAS No:476295-64-4
MF:C23H20N2O2S
MW:388.482104301453
CID:5776253
PubChem ID:3448786
Update Time:2025-05-27

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide Chemical and Physical Properties

Names and Identifiers

    • SR-01000442567
    • Oprea1_353971
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide
    • 476295-64-4
    • SR-01000442567-1
    • F0375-0207
    • N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-phenoxypropanamide
    • AKOS001629527
    • Propanamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-3-phenoxy-
    • Inchi: 1S/C23H20N2O2S/c1-16-7-12-20-21(15-16)28-23(25-20)17-8-10-18(11-9-17)24-22(26)13-14-27-19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,24,26)
    • InChI Key: GIGXUGVEKBEFDF-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC(=CC=2)NC(CCOC2C=CC=CC=2)=O)=NC2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 388.12454906g/mol
  • Monoisotopic Mass: 388.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • Density: 1.270±0.06 g/cm3(Predicted)
  • pka: 13.76±0.70(Predicted)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide Pricemore >>

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Additional information on N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide

Comprehensive Overview of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide (CAS No. 476295-64-4)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide, identified by its CAS number 476295-64-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzothiazole core with a phenoxypropanamide side chain, making it a subject of interest for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility and bioactive properties, which align with current trends in targeted therapy and precision medicine.

In recent years, the demand for highly specific small molecules like N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide has surged, driven by advancements in AI-driven drug design and computational chemistry. Users frequently search for terms such as "benzothiazole derivatives in medicine" or "phenoxypropanamide applications," reflecting growing curiosity about its role in modern therapeutics. The compound's molecular weight (382.47 g/mol) and lipophilicity further enhance its suitability for crossing biological membranes, a critical factor in central nervous system (CNS) drug development.

The synthesis of CAS 476295-64-4 involves multi-step organic reactions, often starting from 2-amino-6-methylbenzothiazole and 4-aminophenyl intermediates. Its crystalline form and solubility profile (moderate in DMSO, sparingly soluble in water) make it a candidate for formulation optimization studies. Notably, its fluorescence properties have sparked interest in bioimaging applications, addressing the rising demand for non-invasive diagnostic tools in oncology and neurology.

From an industrial perspective, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide is often discussed alongside keywords like "scalable synthesis" and "green chemistry alternatives," highlighting the shift toward sustainable production methods. Analytical techniques such as HPLC purity testing and NMR characterization are essential for quality control, ensuring compliance with Good Manufacturing Practices (GMP) standards.

Emerging studies suggest potential interactions with protein kinases and G-protein-coupled receptors (GPCRs), positioning this compound as a lead candidate for treating inflammatory and neurodegenerative disorders. Its structure-activity relationship (SAR) data is frequently cited in patents, underscoring its commercial viability. As the scientific community explores polypharmacology strategies, CAS 476295-64-4 exemplifies the convergence of multi-target drug design and personalized medicine.

In conclusion, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide represents a compelling case study in contemporary chemical research. Its diverse applicability, from therapeutic agents to diagnostic probes, aligns with global health priorities and technological advancements. Future investigations may focus on its toxicological profile and in vivo efficacy, addressing common search queries like "safety of benzothiazole-based compounds" and "preclinical trial results."

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